8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride
Description
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is a chromene-based aromatic compound characterized by a methoxy group at the 8-position, a ketone (oxo) group at the 2-position, and a reactive carbonyl chloride at the 3-position. This structure renders it highly reactive toward nucleophiles, making it a critical intermediate for synthesizing amides, esters, and other derivatives. The methoxy group acts as an electron-donating substituent, modulating the electronic environment of the chromene core and influencing reactivity patterns.
Properties
IUPAC Name |
8-methoxy-2-oxochromene-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMOMFUKHGXJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid+SOCl2→8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride+SO2+HCl
Chemical Reactions Analysis
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction.
Scientific Research Applications
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, which can then be studied for their biological activities .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Fused vs. Simple Chromene Systems : The benzo[f]chromene derivative () features a fused naphthalene-like structure, increasing molecular rigidity and conjugation compared to the simpler chromene core of the target compound. This difference impacts solubility and melting points; for example, the precursor carboxylic acid (3-oxo-3H-benzo[f]chromene-2-carboxylic acid) has a high melting point (235–236°C) due to strong intermolecular interactions .
- Functional Group Variations: The 8-methoxy group in the target compound enhances electron density at the chromene ring, contrasting with the electron-withdrawing oxime and aldehyde groups in ’s compound.
- Reactivity Profiles: The carbonyl chloride group in the target compound facilitates rapid nucleophilic substitution (e.g., amidation, esterification), whereas the imino group in ’s derivative may participate in tautomerization or coordination chemistry .
Reactivity and Functional Group Analysis
- Carbonyl Chloride vs. Carboxylic Acid : The target compound’s carbonyl chloride is significantly more reactive than its carboxylic acid precursor (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid). This reactivity is exploited in synthesizing amides (e.g., 5a–i in ) and esters under mild conditions .
- Methoxy vs. Hydroxy Substituents : The 8-methoxy group in the target compound reduces acidity compared to hydroxy-substituted chromenes (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime), which may form intramolecular hydrogen bonds, affecting solubility and stability .
Spectroscopic and Physical Properties
- NMR Signatures :
- Melting Points : Fused-ring systems (e.g., benzo[f]chromene derivatives) generally exhibit higher melting points (>235°C) compared to simpler chromenes due to enhanced π-stacking .
Biological Activity
Overview
8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its molecular formula is CHClO, and it has a molecular weight of 238.63 g/mol. This compound is characterized by its reactivity due to the carbonyl chloride functional group, making it a valuable intermediate in organic synthesis and a subject of interest for its biological activity.
The biological activity of this compound primarily arises from its electrophilic carbonyl chloride group, which can react with various nucleophiles. This reactivity facilitates the formation of diverse derivatives that may exhibit distinct biological properties. The compound's mechanism of action involves interactions with enzymes and cellular receptors, potentially modulating signaling pathways related to cell growth, apoptosis, and inflammation.
Antiviral Properties
Research indicates that derivatives of chromene compounds, including this compound, have been explored for their antiviral activities, particularly against HIV. A study demonstrated that related compounds could inhibit HIV integrase with IC values below 100 nM, suggesting that modifications to the chromene structure can enhance antiviral efficacy .
Anticancer Potential
The anticancer properties of chromene derivatives have been well-documented. For instance, the compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. In vitro studies on A549 lung carcinoma cells indicated varying degrees of cytotoxicity among different derivatives, highlighting the potential of this compound as a lead compound for further development .
Antimicrobial Activity
The antimicrobial potential of chromenes has also been investigated. Compounds featuring the chromene core have exhibited activity against various bacterial strains. Although specific data on this compound's antimicrobial effectiveness is limited, its structural similarities to known active compounds suggest potential in this area .
Case Studies and Research Findings
- Synthesis and Activity Assessment : A series of studies synthesized various derivatives from this compound to evaluate their biological activities. The derivatives were tested for their IC values against different cancer cell lines, revealing that substitution patterns significantly influenced their potency .
- Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the chromene structure affect biological activity. For example, substituents such as chloro or bromo groups on specific rings enhanced inhibitory effects against HIV integrase .
- Pharmacological Applications : The compound has been considered for use in drug development due to its ability to serve as an intermediate in synthesizing pharmacologically active molecules. Its unique reactivity profile allows for the creation of diverse chemical entities with potential therapeutic applications.
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to similar compounds:
| Compound Name | Structure Feature | Biological Activity | IC (nM) |
|---|---|---|---|
| This compound | Carbonyl chloride group | Antiviral, anticancer potential | <100 |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Carboxylic acid group | Moderate anticancer activity | >200 |
| Coumarin | Basic chromene structure | Anticoagulant properties | Variable |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via acylation of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and using solvents like dichloromethane or tetrahydrofuran. Reaction progress can be monitored via TLC or FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Post-synthesis, excess reagents are removed under reduced pressure, and the product is purified via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic signals, such as the carbonyl chloride (C=O) at ~170 ppm in ¹³C NMR and the methoxy group (OCH₃) at ~3.8 ppm in ¹H NMR.
- FT-IR : Confirm the presence of C=O (carbonyl chloride) at ~1770–1800 cm⁻¹.
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.
Cross-validate with literature data from crystallographic studies (e.g., Acta Crystallographica reports on analogous chromene derivatives) .
Q. What precautions are critical during handling due to the compound’s reactivity?
- Methodology : Acyl chlorides are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Use anhydrous solvents and glove boxes for manipulations. Safety protocols should include PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO). Analyze the electron-withdrawing effect of the methoxy and carbonyl groups on the chlorinated carbon. Compare with experimental kinetics (e.g., reaction rates with amines or alcohols) to validate computational predictions. Tools like Gaussian or ORCA can model transition states and activation energies .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Methodology : Single-crystal X-ray diffraction requires high-quality crystals, which may be challenging due to the compound’s low melting point or hygroscopicity. Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) for crystallization. Data collection at low temperatures (e.g., 100–200 K) minimizes thermal motion artifacts. Refinement software (SHELX, OLEX2) can resolve disorder in the chromene ring or methoxy group .
Q. How do researchers reconcile discrepancies in reported biological activities of chromene derivatives (e.g., anti-inflammatory vs. anticancer)?
- Methodology : Cross-examine experimental variables:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or concentration ranges.
- Structural analogs : Substituents (e.g., allyl or cyclopentylamide groups) may alter bioactivity.
- Mechanistic studies : Use RNA sequencing or proteomics to identify divergent signaling pathways (e.g., NF-κB vs. apoptosis).
Meta-analyses of structure-activity relationships (SAR) can highlight critical functional groups .
Q. What strategies stabilize this compound in aqueous media for pharmacological studies?
- Methodology : Encapsulate the compound in liposomes or cyclodextrins to shield the reactive carbonyl chloride. Alternatively, derivatize it into a prodrug (e.g., ester or amide) that hydrolyzes in vivo. Monitor stability via HPLC under physiological pH (7.4) and temperature (37°C) .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) from different studies be resolved?
- Methodology : Replicate experiments under standardized conditions (solvent, temperature, concentration). Use deuterated solvents with internal standards (e.g., TMS). Compare with high-quality crystallographic data (bond lengths/angles) to validate assignments. Collaborative inter-laboratory studies can resolve instrumentation biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
